molecular formula C14H18N2 B029061 3-(1-Methylpiperidin-4-YL)-1H-indole CAS No. 17403-07-5

3-(1-Methylpiperidin-4-YL)-1H-indole

Cat. No. B029061
CAS RN: 17403-07-5
M. Wt: 214.31 g/mol
InChI Key: KYSCKYJNMTUJPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related indole derivatives often involves the Mannich reaction, a key method in forming bonds between carbon atoms of aldehyde or ketone groups and amines. For example, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles were synthesized using the Mannich reaction, resulting in yields of 38-69% (Koksal et al., 2012). An improved process for synthesizing key intermediates like 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, essential in drug development for migraines, was developed through a novel one-pot procedure (Shashikumar et al., 2010).

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic methods. For example, a study on 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole employed single-crystal XRD, FTIR, FT-Raman, and NMR analysis, providing a detailed understanding of its structural properties (Bhat et al., 2017).

Scientific Research Applications

  • Computational Chemistry

    • Summary of Application : The compound 3-(1-(3-(5-((1-methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile, which contains a 1-methylpiperidin-4-yl group, has been studied using computational methods .
    • Methods of Application : The B3LYP/cc-pVDZ basis set was used to optimize the best results for the compound. The NBO analysis confirmed the highest stabilization energy 39.53 kcal/mol, from bonding LP(1) - N22 to anti-bonding π*(N21 - C24) .
    • Results : The study provided insights into the solvent interaction, wavefunction, and molecular docking studies of the compound .
  • Pharmaceutical Applications

    • Summary of Application : Piperidine derivatives, such as 3-(1-Methylpiperidin-4-YL)-1H-indole, play a significant role in the pharmaceutical industry .
    • Methods of Application : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
    • Results : Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Chemical Synthesis

    • Summary of Application : The compound 3-(1-methylpiperidin-4-yl)aniline, which is structurally similar to “3-(1-Methylpiperidin-4-YL)-1H-indole”, is used in chemical synthesis .
    • Methods of Application : This compound is typically used as a building block in the synthesis of more complex molecules .
    • Results : The specific outcomes depend on the nature of the synthesis and the other reactants involved .
  • Pharmacological Research

    • Summary of Application : Piperidine derivatives, including those similar to “3-(1-Methylpiperidin-4-YL)-1H-indole”, have been the subject of extensive pharmacological research .
    • Methods of Application : These studies often involve the synthesis of various piperidine derivatives and testing their biological activity .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Chemical Storage

    • Summary of Application : The compound 3-(1-methylpiperidin-4-yl)aniline, which is structurally similar to “3-(1-Methylpiperidin-4-YL)-1H-indole”, is used in chemical storage .
    • Methods of Application : This compound is typically stored at room temperature and is available in powder form .
    • Results : The specific outcomes depend on the nature of the storage and the other conditions involved .
  • Pharmacological Synthesis

    • Summary of Application : Piperidine derivatives, including those similar to “3-(1-Methylpiperidin-4-YL)-1H-indole”, have been the subject of extensive pharmacological synthesis .
    • Methods of Application : These studies often involve the synthesis of various piperidine derivatives and testing their biological activity .
    • Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Future Directions

The future directions in the field of piperidine research could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . For example, the compound “MK-0731” was recently studied in a phase I clinical trial in patients with taxane-refractory solid tumors .

properties

IUPAC Name

3-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-5,10-11,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSCKYJNMTUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169751
Record name 3-(1-Methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylpiperidin-4-YL)-1H-indole

CAS RN

17403-07-5
Record name 3-(1-Methyl-4-piperidinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17403-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylpiperidin-4-yl)-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-METHYLPIPERIDIN-4-YL)-1H-INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSM99C49F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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